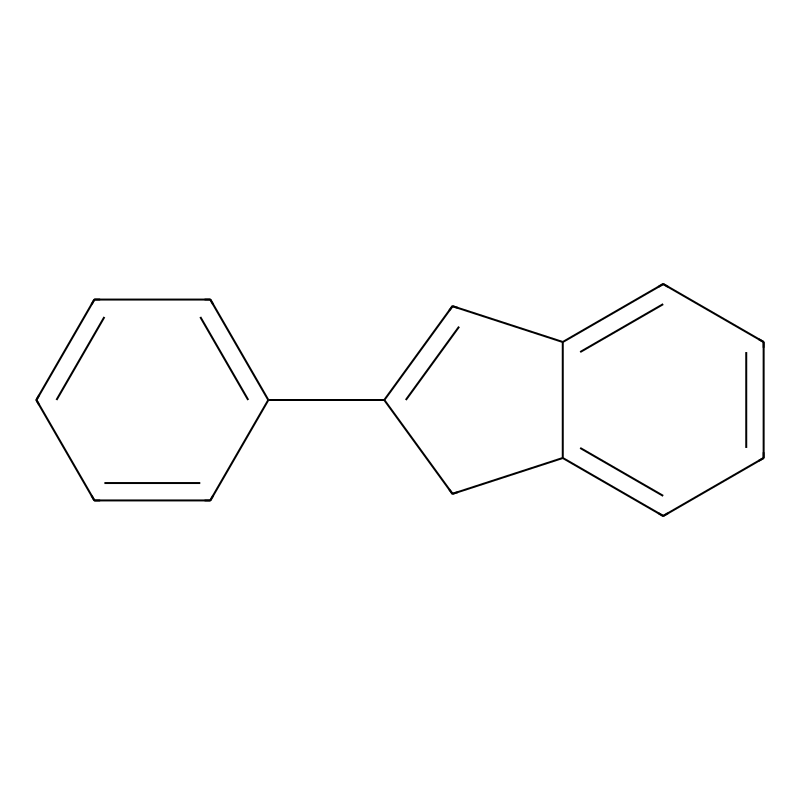

2-Phenyl-1H-indene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thermophysical Property Data Analysis

Field: Physical Chemistry

Application: 2-Phenyl-1H-indene is used in the analysis of thermophysical property data.

Spectroscopic Techniques

2-Phenyl-1H-indene is an organic compound with the molecular formula C15H12. It is characterized by a fused bicyclic structure that includes a phenyl group attached to the second carbon of the indene ring. This compound features a six-membered aromatic ring and is classified as a hydrocarbon. Its unique structure allows for various chemical reactivities and potential applications in different fields, including chemistry, biology, and material science .

- Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert 2-Phenyl-1H-indene into its saturated derivatives, such as 2-phenylindane, typically achieved through hydrogenation using palladium on carbon as a catalyst.

- Substitution: Electrophilic substitution reactions can introduce various substituents onto the indene ring, often facilitated by Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed- Oxidation: Formation of 2-phenylindanone or 2-phenylindane-1-carboxylic acid.

- Reduction: Formation of 2-phenylindane.

- Substitution: Various substituted indenes depending on the electrophile used.

Research indicates that 2-Phenyl-1H-indene and its derivatives exhibit significant biological activities. Notably, they have been studied for their potential anti-inflammatory and anticancer properties. The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, while anticancer effects are linked to the induction of apoptosis in cancer cells .

Several synthetic routes exist for producing 2-Phenyl-1H-indene:

- Cycloisomerization of Alkynes: One common method involves the reaction of 2-(chloromethyl)phenylboronic acid with alkynes in the presence of a rhodium(I) catalyst.

- Catalytic Processes: Industrial production often employs large-scale catalytic processes using air-stable alkynophilic metal salts like platinum(II) chloride or ruthenium complexes to facilitate cycloisomerization reactions .

2-Phenyl-1H-indene has diverse applications across various fields:

- Chemistry: It serves as a building block in synthesizing complex organic molecules and acts as a ligand in coordination chemistry.

- Biology and Medicine: Ongoing research explores its potential as a pharmaceutical intermediate, particularly in developing drugs with anti-inflammatory and anticancer properties.

- Industry: It is utilized in producing specialty chemicals and materials .

Studies on the interactions of 2-Phenyl-1H-indene with biological targets reveal its potential therapeutic effects. For instance, its derivatives have shown promise in modulating pathways associated with inflammation and cancer progression. The specific mechanisms involve targeting enzymes like cyclooxygenases and influencing apoptotic pathways within cancer cells .

Several compounds share structural similarities with 2-Phenyl-1H-indene:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 2-Phenylindene | Similar indene structure | Lacks hydrogen at the first position, affecting reactivity |

| 2-Phenylindanone | Contains a ketone functional group | Exhibits distinct reactivity due to the carbonyl group |

| 2-Phenylindane | Saturated derivative | More stable due to saturation, differing biological activity |

The uniqueness of 2-Phenyl-1H-indene lies in its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. For example, the presence of the phenyl group at the second position enhances its potential for electrophilic substitution reactions compared to other similar compounds .